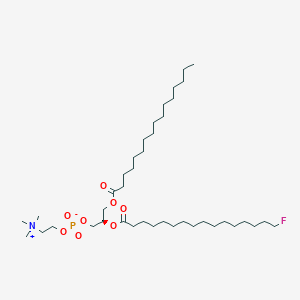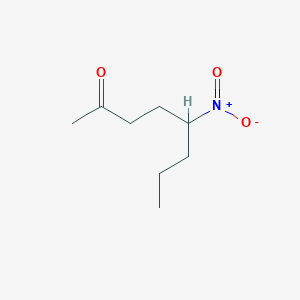![molecular formula C14H13ClO2S B11940044 ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene CAS No. 6668-15-1](/img/structure/B11940044.png)
([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene: is an organic compound with the molecular formula C14H13ClO2S and a molecular weight of 280.776 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a chloro(phenyl)methyl group and a sulfonylmethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene typically involves the reaction of benzyl chloride with sodium benzenesulfonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce sulfonyl and chloro groups into aromatic compounds.
- Acts as an intermediate in the synthesis of more complex molecules .
Biology and Medicine:
- Investigated for potential use in drug development due to its unique chemical properties.
- Studied for its interactions with biological molecules and potential therapeutic effects .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the sulfonyl group can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
- Benzyl a-chlorobenzyl sulfone
- (4-Chloro-butane-1-sulfonyl)-benzene
- 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene
- 2-Chloro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene
Comparison:
- Uniqueness: ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene is unique due to its specific combination of chloro and sulfonyl groups attached to a benzene ring. This structure imparts distinct reactivity and properties compared to other similar compounds.
- Reactivity: The presence of both chloro and sulfonyl groups allows for a wider range of chemical reactions, making it more versatile in synthetic applications .
Properties
CAS No. |
6668-15-1 |
|---|---|
Molecular Formula |
C14H13ClO2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
[chloro(phenyl)methyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C14H13ClO2S/c15-14(13-9-5-2-6-10-13)18(16,17)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
SJMMZFZYGOFEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)
![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)









